2-(4-Amino-3-bromo-5-chlorophenyl)isoindole-1,3-dione
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Overview
Description
2-(4-Amino-3-bromo-5-chlorophenyl)isoindole-1,3-dione is a complex organic compound with the molecular formula C14H8BrClN2O2. This compound is notable for its unique structure, which includes an isoindole-1,3-dione core substituted with amino, bromo, and chloro groups on the phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-bromo-5-chlorophenyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-bromo-5-chlorobenzene with phthalic anhydride under specific conditions to form the isoindole-1,3-dione core. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-bromo-5-chlorophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The amino, bromo, and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-Amino-3-bromo-5-chlorophenyl)isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-bromo-5-chlorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-3-bromo-5-chlorophenyl)isoindoline-1,3-dione
- 2-(4-Amino-3-bromo-5-chlorophenyl)isoindoline
Uniqueness
Compared to similar compounds, 2-(4-Amino-3-bromo-5-chlorophenyl)isoindole-1,3-dione stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H8BrClN2O2 |
---|---|
Molecular Weight |
351.58 g/mol |
IUPAC Name |
2-(4-amino-3-bromo-5-chlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8BrClN2O2/c15-10-5-7(6-11(16)12(10)17)18-13(19)8-3-1-2-4-9(8)14(18)20/h1-6H,17H2 |
InChI Key |
QEFYNWJYWXWFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C(=C3)Br)N)Cl |
Origin of Product |
United States |
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